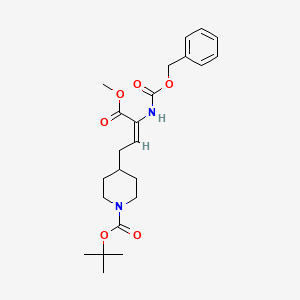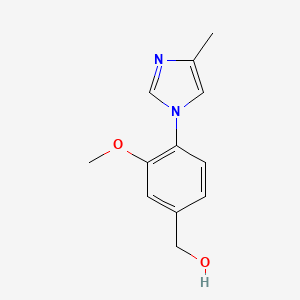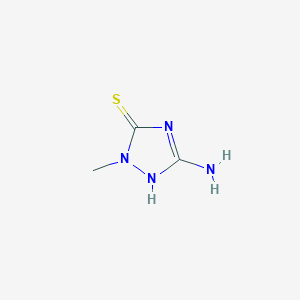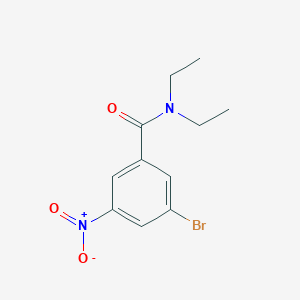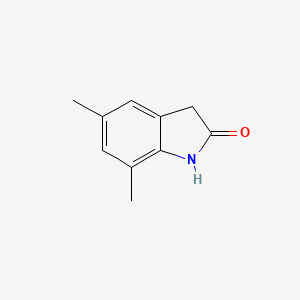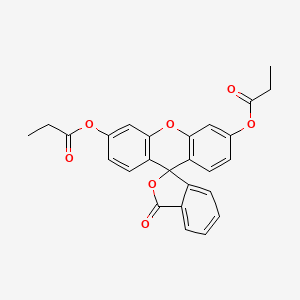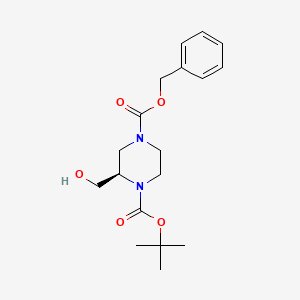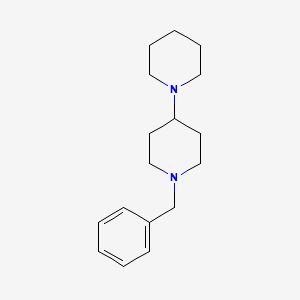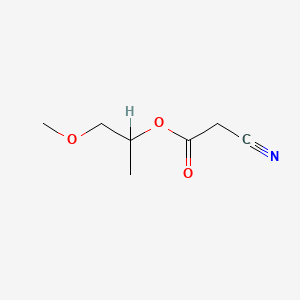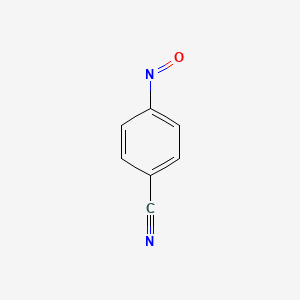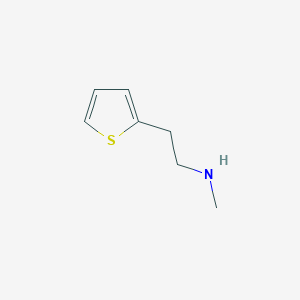
N-Méthyl-2-(thiophène-2-yl)éthanamine
Vue d'ensemble
Description
“N-Methyl-2-(thiophen-2-YL)ethanamine” is an aromatic amine . It is also known as 2-Thiopheneethylamine . The empirical formula is C6H9NS .
Synthesis Analysis
2-Thiopheneethylamine undergoes microwave-induced condensation with iminodiacetic acid to form the corresponding piperazine-2,6-dione derivatives . It may be used as a reactant in the synthesis of pyrimidine derivatives by reacting with various isothiocyanatoketones . It may also be used to functionalize multiwall carbon nanotubes (MWCNT) .
Molecular Structure Analysis
The molecular weight of “N-Methyl-2-(thiophen-2-YL)ethanamine” is 127.21 . The SMILES string representation is NCCc1cccs1 .
Chemical Reactions Analysis
“N-Methyl-2-(thiophen-2-YL)ethanamine” undergoes microwave-induced condensation with iminodiacetic acid to form the corresponding piperazine-2,6-dione derivatives .
Physical And Chemical Properties Analysis
“N-Methyl-2-(thiophen-2-YL)ethanamine” is a liquid at room temperature . It has a refractive index of 1.551 (lit.) . The boiling point is 200-201 °C/750 mmHg (lit.) , and the density is 1.087 g/mL at 25 °C (lit.) .
Applications De Recherche Scientifique
Fonctionnalisation des nanotubes de carbone multicouches (MWCNT)
“N-Méthyl-2-(thiophène-2-yl)éthanamine”, également connue sous le nom de 2-thiophèneéthylamine, est adaptée pour fonctionnaliser les nanotubes de carbone multicouches (MWCNT) . Ce processus améliore les propriétés des MWCNT, les rendant plus utiles dans diverses applications telles que les capteurs, la délivrance de médicaments et les nanocomposites.
Synthèse de dérivés de la geldanamycine
Ce composé est utilisé dans la synthèse de dérivés de la geldanamycine, qui sont connus pour être des inhibiteurs de la réplication du virus de l'hépatite C (VHC) ciblant la Hsp90 . Cela le rend précieux dans le domaine du développement de médicaments antiviraux.
Synthèse de dérivés de la pyrimidine
La 2-thiophèneéthylamine peut être utilisée comme réactif dans la synthèse de dérivés de la pyrimidine en réagissant avec diverses isothiocyanatokétones . Les dérivés de la pyrimidine ont un large éventail d'applications en chimie médicinale, notamment les médicaments antiviraux, anticancéreux et anti-inflammatoires.
Synthèse de dérivés d'acylguanidines
Ce composé peut également être utilisé dans la synthèse de dérivés d'acylguanidines en réagissant avec l'aroyl S-méthylisothiourée . Les acylguanidines sont connues pour leurs activités biologiques et sont utilisées dans le développement de médicaments pour traiter le diabète et d'autres maladies.
Condensation induite par micro-ondes avec l'acide iminodiacétique
La 2-thiophèneéthylamine subit une condensation induite par micro-ondes avec l'acide iminodiacétique pour former les dérivés de pipérazine-2,6-dione correspondants . Ces dérivés ont des applications potentielles en chimie médicinale.
Composés de base de Schiff
Ce composé peut être utilisé dans la synthèse de composés de base de Schiff . Les bases de Schiff sont des composés polyvalents avec un large éventail d'applications, notamment leur utilisation comme ligands en chimie de coordination et leurs activités antimicrobiennes et antitumorales.
Safety and Hazards
Orientations Futures
The potential future directions for “N-Methyl-2-(thiophen-2-YL)ethanamine” could involve its use as a probable substitute to the pyridine ligand on the performance of poly (3-hexylthiophene)/CdSe hybrid solar cells . It may also find use in the functionalization of multiwall carbon nanotubes (MWCNT) .
Mécanisme D'action
Target of Action
N-Methyl-2-(thiophen-2-YL)ethanamine is an aromatic amine
Mode of Action
It’s known that it can undergo microwave-induced condensation with iminodiacetic acid to form corresponding piperazine-2,6-dione derivatives . This suggests that the compound may interact with its targets through a condensation reaction, leading to changes in the target’s structure and function.
Biochemical Pathways
The compound’s ability to form piperazine-2,6-dione derivatives suggests that it may influence pathways involving these derivatives .
Pharmacokinetics
The compound’s physical properties, such as its boiling point of 200-201 °c/750 mmhg and density of 1.087 g/mL at 25 °C , may influence its bioavailability.
Result of Action
The compound’s ability to form piperazine-2,6-dione derivatives suggests that it may induce structural changes in its targets, potentially altering their function .
Action Environment
The compound’s sensitivity to air suggests that exposure to oxygen may affect its stability and efficacy.
Propriétés
IUPAC Name |
N-methyl-2-thiophen-2-ylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NS/c1-8-5-4-7-3-2-6-9-7/h2-3,6,8H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKSCPAWBLQEUAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CC=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30331177 | |
| Record name | N-Methyl-2-(thiophen-2-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30331177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
106891-32-1 | |
| Record name | N-Methyl-2-(thiophen-2-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30331177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 106891-32-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


